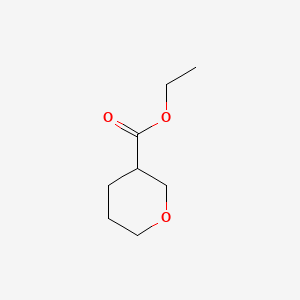![molecular formula C90H75Cl5NP4Ru2+ B595492 (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] CAS No. 199541-17-8](/img/structure/B595492.png)
(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is a ruthenium-based catalyst generally used in the asymmetric hydrogenation reactions of ketones . The chiral ligand and its ruthenium-based catalysts are developed and commercialized by Takasago International Corporation .
Synthesis Analysis
The synthesis of “®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” involves the use of a linear formula: (CH3)2NH2+ [C104H96Cl5P4Ru2]- .Molecular Structure Analysis
The molecular structure of “®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is represented by the linear formula: (CH3)2NH2+ [C104H96Cl5P4Ru2]- . The molecular weight is 1895.27 .Chemical Reactions Analysis
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is typically used as a catalyst in asymmetric hydrogenation reactions .Physical And Chemical Properties Analysis
“®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]” is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to light and air .Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation Catalyst :
- Ohta et al. (1996) demonstrated that an anionic dinuclear BINAP−Ruthenium(II) complex is an efficient catalyst for asymmetric hydrogenation of functionalized olefins and ketones (Ohta, Tonomura, Nozaki, Takaya, & Mashima, 1996).
- Hu and Lin (2005) synthesized a family of tunable precatalysts [NH2Et2][{Ru(4,4'-BINAP)Cl}2(mu-Cl)3] for highly enantioselective hydrogenation (Hu & Lin, 2005).
Microwave-Assisted Organometallic Syntheses :
- Albrecht et al. (2009) utilized microwave heating in the synthesis of dinuclear [(Arene)Ru(μ-Cl)3RuCl(L–L′)] complexes involving BINAP as a ligand (Albrecht, Gauthier, Wolf, Scopelliti, & Severin, 2009).
Catalysis in Hydrogenation Reactions :
- Schinkel et al. (2014) reported a catalytic system including BINAP for atom- and step-economical additions in hydrogenation reactions (Schinkel, Wang, Bielefeld, & Ackermann, 2014).
- Ohkuma et al. (2000) utilized a BINAP/chiral diamine Ru complex for the asymmetric hydrogenation of benzophenone derivatives (Ohkuma, Koizumi, Ikehira, Yokozawa, & Noyori, 2000).
Interactions with Inorganic Matrix in Stereoselective Hydrogenation :
- Kluson et al. (2016) explored the stereoselective hydrogenation of methyl acetoacetate using various forms of supported [RuCl((R)-BINAP)(p-cymene)]Cl (Kluson, Krystynik, Dytrych, & Bártek, 2016).
Bonding Modes in Ruthenium(II)-BINAPO Complexes :
- Geldbach et al. (2005) investigated the reaction of 1,1'-bis(diphenylphosphino)binaphthol with [RuCl2(η6-arene)]2, leading to dinuclear BINAPO-bridged Ru compounds (Geldbach, Chaplin, Haenni, Scopelliti, & Dyson, 2005).
Synthesis of Aldehydes and Ketones by Dehydrogenation of Alcohols :
- Meijer et al. (2004) studied RuCl2[S-BINAP] catalyzed dehydrogenation of alcohols into aldehydes or ketones (Meijer, Ligthart, Meuldijk, Vekemans, & Hulshof, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of ®-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2] is the asymmetric hydrogenation reactions of ketones . The compound acts as a ruthenium-based catalyst in these reactions, facilitating the conversion of ketones to secondary alcohols.
Mode of Action
The compound interacts with its targets through a process known as asymmetric hydrogenation . This involves the addition of hydrogen (H2) across the carbon-oxygen double bond of a ketone, resulting in the formation of a chiral secondary alcohol. The presence of the chiral ligand, BINAP, in the compound allows for the preferential formation of one enantiomer over the other, making the reaction asymmetric.
Biochemical Pathways
The compound affects the ketone reduction pathway . By acting as a catalyst in the asymmetric hydrogenation of ketones, it influences the production of secondary alcohols. These alcohols can then participate in various downstream biochemical reactions, potentially leading to the synthesis of complex organic molecules.
Result of Action
The primary result of the compound’s action is the production of chiral secondary alcohols from ketones . This can have significant implications in organic synthesis, as these alcohols can serve as precursors to a variety of other compounds.
Eigenschaften
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGOPZSESFSJS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H75Cl5NP4Ru2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1673.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199541-17-8 |
Source


|
| Record name | (S)-[(RuCl(BINAP))2(�µ-Cl)3][NH2Me2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
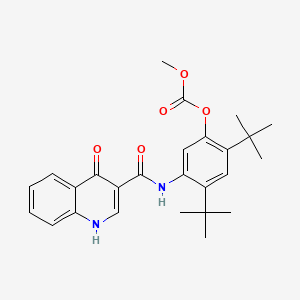

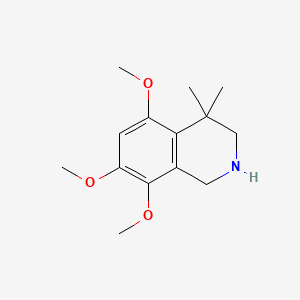
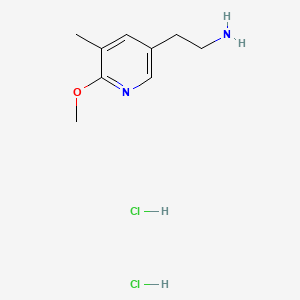
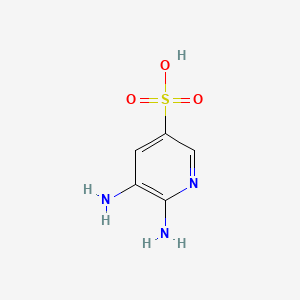
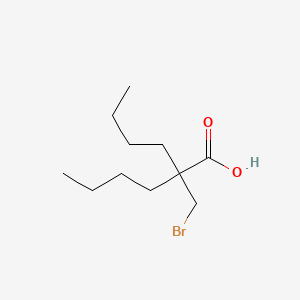
![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)
![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)
![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)
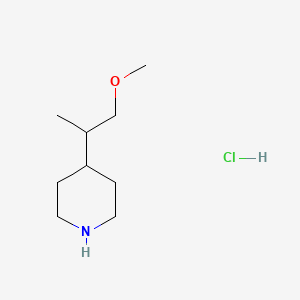
![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)
